3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol
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Overview
Description
3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol is an organic compound characterized by the presence of an amino group, a benzyl group substituted with two methoxy groups, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and nitromethane.
Formation of Nitroalkene: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent like sodium borohydride or catalytic hydrogenation to yield the corresponding amine.
Hydroxylation: The final step involves the hydroxylation of the amine to introduce the hydroxyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group or the benzyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used to introduce new groups via substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanone, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the benzyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(3,4-dimethoxyphenyl)-1-propanol
- 3-Amino-2-(3,4-dimethoxybenzyl)-1-butanol
- 3-Amino-2-(3,4-dimethoxybenzyl)-1-pentanol
Uniqueness
Compared to similar compounds, 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol is unique due to its specific structural configuration, which may confer distinct reactivity and interaction profiles. This uniqueness can be leveraged in designing targeted applications in various fields.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO3/c1-15-11-4-3-9(6-12(11)16-2)5-10(7-13)8-14/h3-4,6,10,14H,5,7-8,13H2,1-2H3 |
InChI Key |
GHHKOAGLQMUSAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CN)CO)OC |
Origin of Product |
United States |
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